

Application Note: Catalytic Functionalization of 3-Bromo-4-phenoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-phenoxybenzaldehyde

CAS No.: 1000414-11-8

Cat. No.: B1373949

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Executive Summary

3-Bromo-4-phenoxybenzaldehyde represents a "privileged structure" in drug discovery due to its orthogonal reactivity. It possesses two distinct reactive handles:^{[1][2]}

- The Aryl Bromide (C3): Positioned ortho to the phenoxy group, allowing for sterically controlled cross-coupling reactions (Suzuki, Buchwald-Hartwig) to build extended biaryl systems.
- The Aldehyde (C1): A versatile electrophile for reductive amination, olefination, or heterocycle formation.

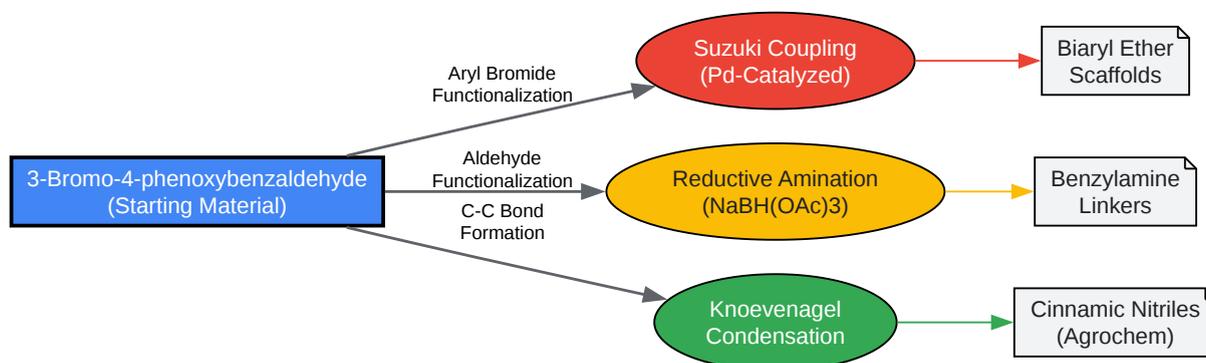
This guide provides optimized protocols for chemoselective transformations, addressing the specific electronic and steric challenges posed by the ortho-phenoxy substituent.

Molecular Profile & Reactivity Analysis

Property	Specification	Chemical Insight
CAS	39569-21-6	
Structure	3-Br-4-OPh-Ph-CHO	Steric Challenge: The phenoxy group at C4 creates steric bulk around the C3-Bromine, potentially retarding oxidative addition in catalytic cycles.
Electronic State	Electron-Rich Ether	The phenoxy group donates electron density (resonance), making the C-Br bond less electrophilic than in simple bromobenzaldehydes. Implication: Requires electron-rich phosphine ligands for efficient Pd-catalyzed coupling.
Stability	Air-Sensitive (CHO)	Aldehydes oxidize to carboxylic acids over time. Storage: Under inert atmosphere (N ₂ /Ar) at 2-8°C.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the modular utility of the scaffold, highlighting the orthogonality between the bromide and aldehyde handles.



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Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and aldehyde moieties.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position without affecting the aldehyde. Challenge: The electron-rich phenoxy group deactivates the C-Br bond towards oxidative addition. Standard Pd(PPh₃)₄ may be sluggish. Solution: Use of Pd(dppf)Cl₂ or SPhos Pd G2, which are robust enough to activate hindered/electron-rich aryl bromides.

Reagents:

- Substrate: **3-Bromo-4-phenoxybenzaldehyde** (1.0 equiv)
- Boronic Acid: Arylboronic acid (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
- Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

- Inert Setup: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
- Solvent Addition: Add degassed Dioxane/Water mixture.
- Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Nitrogen.
- Reaction: Heat the sealed vessel to 80-90°C for 4–12 hours.
 - Monitoring: Monitor by TLC or LC-MS. The aldehyde peak (approx 10 ppm in ¹H NMR) should remain intact.
- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.^[3]
- Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If the aldehyde undergoes side reactions (e.g., Cannizzaro disproportionation due to base), switch to a non-aqueous base system like CsF in Toluene or protect the aldehyde as an acetal prior to coupling.

Protocol B: Reductive Amination (Linker Synthesis)

Objective: Convert the aldehyde to a secondary or tertiary amine, a common motif in kinase inhibitor "tail" regions (e.g., mimicking the piperidine linker in Ibrutinib). Mechanism: Formation of an iminium ion followed by in-situ reduction.

Reagents:

- Substrate: **3-Bromo-4-phenoxybenzaldehyde** (1.0 equiv)
- Amine: Primary or Secondary Amine (1.1 equiv)
- Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or DCM.
- Additive: Acetic Acid (1-2 drops, catalytic) to accelerate imine formation.

Step-by-Step Procedure:

- Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid. Stir for 30–60 minutes to ensure equilibrium formation of the imine/iminium species.
- Reduction: Add NaBH(OAc)₃ in one portion.
 - Note: Gas evolution (H₂) may occur; ensure venting.
- Reaction: Stir at RT for 2–16 hours.
- Quench: Quench with saturated aqueous NaHCO₃ (basic pH is critical to extract the free amine).
- Extraction: Extract with DCM (3x).
- Purification: The product is an amine; use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.

Protocol C: Pyrazolo-Pyrimidine Core Construction (Advanced)

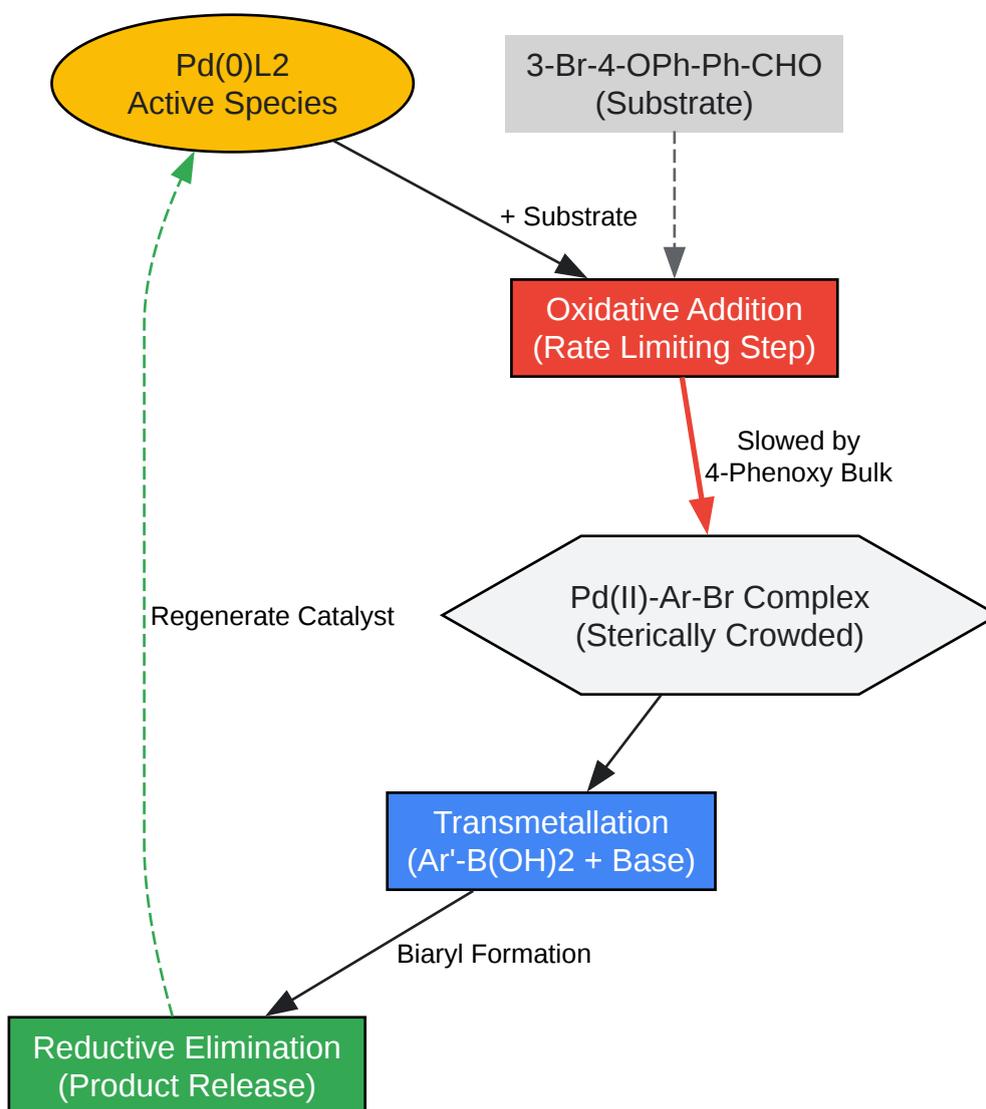
Context: For researchers synthesizing Btk inhibitor analogs, this aldehyde is often converted into a nitrile or hydrazine intermediate to build the pyrazolo[3,4-d]pyrimidine core.

Workflow Summary:

- Condensation: React aldehyde with malononitrile (Knoevenagel conditions: Piperidine/EtOH) to form the benzylidenemalononitrile.
- Cyclization: React the intermediate with hydrazine hydrate to form the pyrazole ring.
- Core Formation: Further cyclization with formamide yields the pyrazolo-pyrimidine core.

Mechanistic Visualization: The Steric Influence

The following diagram details the Suzuki catalytic cycle, emphasizing the specific steric hindrance caused by the phenoxy group during the oxidative addition step.



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Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition due to the steric bulk of the 4-phenoxy group.

Troubleshooting & Optimization Table

Issue	Probable Cause	Corrective Action
Low Conversion (Suzuki)	Catalyst deactivation or slow oxidative addition.	Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the electron-rich aryl bromide.
Aldehyde Oxidation	Air exposure during reaction.	Strictly degas solvents. Use an antioxidant additive if necessary, or protect CHO as acetal.
Debromination	Hydride source present (e.g., from alcohol solvents).	Avoid secondary alcohols (Isopropanol) as co-solvents. Use Dioxane, Toluene, or DMF.
Cannizzaro Reaction	Base concentration too high.	Use weaker bases (K ₃ PO ₄) or anhydrous conditions (CsF/Toluene).

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- Reductive Amination Methodology
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- Safety Data
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